molecular formula C7H4F5N B038110 3,5-Difluoro-2-(trifluoromethyl)aniline CAS No. 123973-33-1

3,5-Difluoro-2-(trifluoromethyl)aniline

Cat. No. B038110
Key on ui cas rn: 123973-33-1
M. Wt: 197.1 g/mol
InChI Key: IISXXYSSIKCYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434727B2

Procedure details

A suspension of 3,5-difluoro-2-(trifluoromethyl)aniline (24, 1.0 g, 5.07 mmol) in a 48% aqueous HBr (8 mL) and H2O (8 mL) was stirred at −5° C. for 5 min. To the suspension, NaNO2 (350 mg, 5.07 mmol) was added in a 10 mL aqueous solution dropwise maintaining −5° C. The resulting mixture was stirred at −5° C. for 1 h then CuBr (1.09 g, 7.63 mmol) was added portion-wise and the resulting suspension was allowed to slowly warm to ambient temperature. After 4 hours, the resulting solution was extracted with hexanes (3×75 mL). The combined organics were dried over Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue was chromatographed over silica gel (40 g Redisep column, pure hexanes) to afford 1-bromo-3,5-difluoro-2-(trifluoromethyl)benzene (25) as a light yellow liquid (1.01 g, 68%). 1H NMR (300 MHz, CDCl3) δ 7.34-7.28 (m, 1H), 6.99-6.85 (m, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mg
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
1.09 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:10]([F:13])([F:12])[F:11])=[C:4]([CH:6]=[C:7]([F:9])[CH:8]=1)N.[BrH:14].N([O-])=O.[Na+]>O>[Br:14][C:4]1[CH:6]=[C:7]([F:9])[CH:8]=[C:2]([F:1])[C:3]=1[C:10]([F:13])([F:12])[F:11] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C(=C(N)C=C(C1)F)C(F)(F)F
Name
Quantity
8 mL
Type
reactant
Smiles
Br
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
350 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Smiles
Step Three
Name
CuBr
Quantity
1.09 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
was stirred at −5° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
dropwise maintaining −5° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −5° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to ambient temperature
WAIT
Type
WAIT
Details
After 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with hexanes (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed over silica gel (40 g Redisep column, pure hexanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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